Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
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Overview
Description
Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by the presence of both bromine and chlorine atoms, which contribute to its unique chemical properties .
Mechanism of Action
Target of Action
It is known that imidazo[1,2-b]pyridazine derivatives, to which this compound belongs, have been widely studied in drug molecules and have shown diverse biological activities and pharmacological properties .
Mode of Action
It is known that the imidazo[1,2-b]pyridazine scaffold can provide a variety of bioactive molecules . The negative potential region exists in the O1 atom on the carbonyl group, indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site .
Biochemical Pathways
Imidazo[1,2-b]pyridazine derivatives have shown diverse biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, anti-proliferative activity, acetylcholinesterase inhibitors, etc .
Result of Action
It is known that imidazo[1,2-b]pyridazine derivatives have shown diverse biological activities and pharmacological properties .
Preparation Methods
The synthesis of ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .
Chemical Reactions Analysis
Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It is explored for its potential use in drug development, particularly in the design of kinase inhibitors and other bioactive molecules.
Industry: The compound’s properties are leveraged in the development of new materials and chemical processes.
Comparison with Similar Compounds
Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate can be compared with other similar compounds such as:
- Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate
- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
- 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid
These compounds share the imidazo[1,2-b]pyridazine core but differ in their substituents, which can significantly affect their chemical properties and applications. The unique combination of bromine and chlorine in this compound provides distinct reactivity and potential for diverse applications .
Properties
IUPAC Name |
ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN3O2/c1-2-16-9(15)7-8(10)14-6(12-7)4-3-5(11)13-14/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIKFVCVQMRIGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=N1)C=CC(=N2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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